molecular formula C11H12ClNO3 B3407539 Ethyl [(4-chlorobenzyl)amino](oxo)acetate CAS No. 6951-43-5

Ethyl [(4-chlorobenzyl)amino](oxo)acetate

Cat. No.: B3407539
CAS No.: 6951-43-5
M. Wt: 241.67 g/mol
InChI Key: AIGHLUGGIZLWGU-UHFFFAOYSA-N
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Description

Ethyl (4-chlorobenzyl)aminoacetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a chlorobenzyl group attached to an amino group, which is further connected to an oxoacetate moiety. Its molecular structure makes it a candidate for various chemical reactions and applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-chlorobenzyl)aminoacetate typically involves the reaction of 4-chlorobenzylamine with ethyl oxalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pH are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Ethyl (4-chlorobenzyl)aminoacetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-chlorobenzyl)aminoacetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Ethyl (4-chlorobenzyl)aminoacetate.

Scientific Research Applications

Ethyl (4-chlorobenzyl)aminoacetate has found applications in various scientific fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Its unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (4-chlorobenzyl)aminoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in biological activity. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl (4-chlorobenzyl)aminoacetate is similar to other compounds that contain chlorobenzyl and amino groups. Some of these similar compounds include:

  • Ethyl-4-chlorobenzoate: This compound has a similar chlorobenzyl group but lacks the amino and oxoacetate moieties.

  • 4-Chlorobenzylamine: This compound contains the chlorobenzyl group and an amino group but does not have the oxoacetate moiety.

Uniqueness: Ethyl (4-chlorobenzyl)aminoacetate is unique due to its combination of chlorobenzyl, amino, and oxoacetate groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)10(14)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGHLUGGIZLWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288507
Record name ethyl [(4-chlorobenzyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6951-43-5
Record name NSC56260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl [(4-chlorobenzyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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